2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a quinoline moiety, a tetrahydroisoquinoline unit, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and tetrahydroisoquinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with quinoline or tetrahydroisoquinoline moieties, such as:
- N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
- N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H27N3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-36-21-11-12-26(37-2)24(15-21)30-27(33)18-32-25-10-6-5-9-22(25)23(16-28(32)34)29(35)31-14-13-19-7-3-4-8-20(19)17-31/h3-12,15-16H,13-14,17-18H2,1-2H3,(H,30,33) |
InChI Key |
XOTRRLNXJZCCBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.